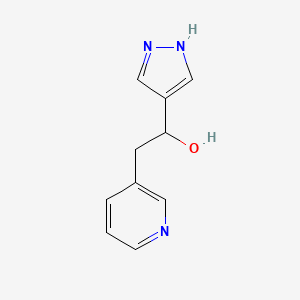
1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol is an organic compound that features both a pyrazole and a pyridine ring. These heterocyclic structures are known for their importance in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common method might include:
Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of Pyridine Ring: Pyridine rings can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reaction: The final step involves coupling the pyrazole and pyridine rings through a suitable linker, such as an ethan-1-ol group, using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The compound can be reduced to form different derivatives, such as converting the pyrazole ring to a pyrazoline ring using reducing agents like NaBH₄.
Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, CrO₃
Reduction: NaBH₄, LiAlH₄
Substitution: Halogenating agents, organometallic reagents
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups like halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a pharmacophore in drug design.
Industry: Used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol would depend on its specific biological target. Generally, compounds with pyrazole and pyridine rings can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol
- 1-(1H-Pyrazol-4-yl)-2-(pyridin-4-yl)ethan-1-ol
- 1-(1H-Pyrazol-3-yl)-2-(pyridin-3-yl)ethan-1-ol
Uniqueness
1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol is unique due to the specific positioning of the pyrazole and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group also adds to its versatility in chemical reactions and potential interactions with biological targets.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)-2-pyridin-3-ylethanol |
InChI |
InChI=1S/C10H11N3O/c14-10(9-6-12-13-7-9)4-8-2-1-3-11-5-8/h1-3,5-7,10,14H,4H2,(H,12,13) |
InChI Key |
WKIGIALFQXMXGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


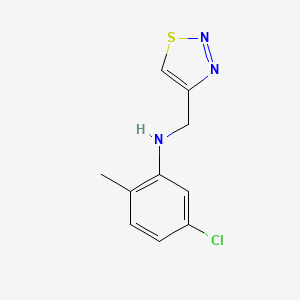
![2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13286162.png)

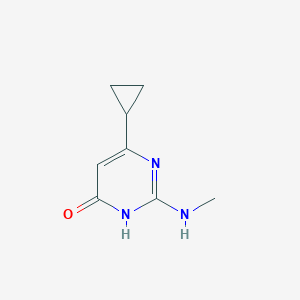
![2-{[(4-Methoxybutyl)amino]methyl}phenol](/img/structure/B13286183.png)
![6-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13286187.png)
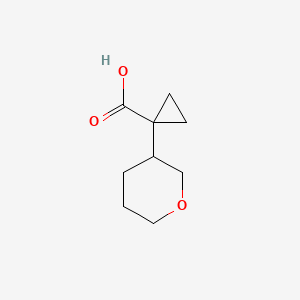
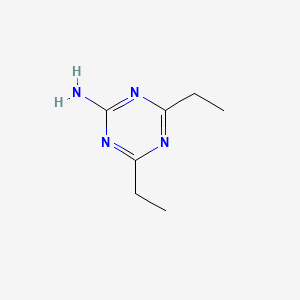
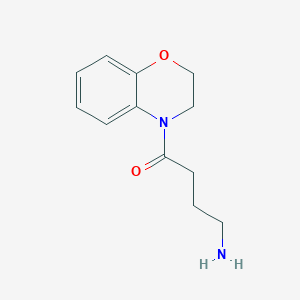
![3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine](/img/structure/B13286205.png)
![4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13286212.png)
![N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13286220.png)

amine](/img/structure/B13286223.png)
